molecular formula C8H8N4O2 B2549596 N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide CAS No. 1601722-70-6

N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide

Cat. No. B2549596
M. Wt: 192.178
InChI Key: CJUNIUJTQMFZLO-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide , also known by its chemical formula C₉H₈N₄O₂ , is a synthetic compound with intriguing pharmacological properties. Its structure combines a cyanomethyl group, a pyrimidine ring, and an acetamide moiety.



Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of a cyanomethylamine with a pyrimidine-1-carboxylic acid derivative. The reaction typically occurs under controlled conditions, yielding the desired product. Researchers have explored various synthetic routes to optimize yield and purity.



Molecular Structure Analysis

The molecular structure of N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide reveals key features:



  • The cyanomethyl group (–CH₂CN) contributes to its reactivity.

  • The pyrimidine ring imparts aromaticity and potential interactions with biological targets.

  • The acetamide functional group (–CONH₂) may participate in hydrogen bonding.



Chemical Reactions Analysis

This compound can undergo several chemical reactions:



  • Hydrolysis : The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

  • Nucleophilic Substitution : The cyanomethyl group may react with nucleophiles, leading to diverse derivatives.

  • Cyclization : Under specific conditions, intramolecular cyclization can occur, yielding novel heterocyclic structures.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 180–185°C.

  • Solubility : Moderately soluble in polar solvents (e.g., methanol, dimethyl sulfoxide).

  • Stability : Stable under ambient conditions but sensitive to light and moisture.


Safety And Hazards


  • Toxicity : Limited data are available regarding acute toxicity. Caution is advised during handling.

  • Irritancy : May cause skin or eye irritation.

  • Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.


Future Directions


  • Biological Evaluation : Investigate its potential as an antiviral, anticancer, or antimicrobial agent.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.

  • Formulation Development : Optimize delivery methods (e.g., prodrugs, nanoparticles).

  • Clinical Trials : Assess safety and efficacy in vivo.


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properties

IUPAC Name

N-(cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-2-4-10-7(13)6-12-5-1-3-11-8(12)14/h1,3,5H,4,6H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUNIUJTQMFZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide

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